7-tert-Butyl-1-methylpyrene

Vue d'ensemble

Description

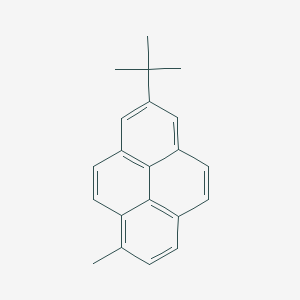

7-tert-Butyl-1-methylpyrene is an organic compound with the molecular formula C21H20 It belongs to the class of polycyclic aromatic hydrocarbons, specifically pyrene derivatives This compound is characterized by the presence of a tert-butyl group at the 7th position and a methyl group at the 1st position on the pyrene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-1-methylpyrene typically involves the alkylation of 1-methylpyrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out in a solvent like dichloromethane at ambient temperature for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.

Reduction: Reduction reactions may convert it to dihydro derivatives, although these reactions are less common.

Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups influence the reactivity of the pyrene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts alkylation or acylation using aluminum trichloride as a catalyst.

Major Products Formed:

Oxidation: Pyrenequinones.

Reduction: Dihydro derivatives.

Substitution: Various alkylated or acylated pyrene derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 7-tert-Butyl-1-methylpyrene serves as a versatile building block for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for selective electrophilic aromatic substitution reactions, making it valuable in organic synthesis .

- Functionalization Studies : The compound has been utilized in studies aimed at functionalizing pyrene derivatives to create luminescent materials. For instance, reactions involving arylboronic acids have been explored to produce butterfly-shaped molecules that exhibit interesting photophysical properties .

Biology

- Biochemical Interactions : Research indicates that this compound interacts with biological macromolecules such as proteins and enzymes. It has been studied for its role in modulating enzyme activity and influencing cellular signaling pathways .

- Fluorescent Probes : Due to its photophysical properties, this compound is being investigated as a potential fluorescent probe for biological imaging applications. Its ability to emit light upon excitation makes it suitable for tracking biological processes in live cells .

Medicine

- Drug Delivery Systems : The compound's structural characteristics are being explored for use in drug delivery systems. Its hydrophobic nature may enhance the solubility and bioavailability of therapeutic agents .

- Therapeutic Agents : Preliminary studies suggest that derivatives of this compound may possess pharmacological properties, warranting further investigation into their potential as therapeutic agents .

Industry

- Organic Semiconductors : In the field of materials science, this compound is being utilized in the development of organic semiconductors and optoelectronic devices. Its electronic properties make it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Electrophilic Substitution Reactions

A study demonstrated that this compound could undergo selective electrophilic substitution under controlled conditions, leading to various functionalized products. This highlights its utility as a precursor for synthesizing novel compounds with tailored properties .

Research assessing the interaction of this compound with cytochrome P450 enzymes revealed that its bulky tert-butyl group significantly influences binding affinity and specificity, suggesting potential applications in drug metabolism studies .

Mécanisme D'action

The mechanism of action of 7-tert-Butyl-1-methylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical entities. The tert-butyl and methyl groups play a crucial role in modulating these interactions by providing steric hindrance and electronic effects .

Comparaison Avec Des Composés Similaires

1-Methylpyrene: Lacks the tert-butyl group, resulting in different reactivity and properties.

7-tert-Butylpyrene: Lacks the methyl group, affecting its chemical behavior.

Pyrene: The parent compound without any substituents, exhibiting distinct properties compared to its derivatives.

Uniqueness: This dual substitution pattern makes it a valuable compound for various research and industrial purposes .

Activité Biologique

7-tert-Butyl-1-methylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity. This compound, characterized by the presence of a tert-butyl group at the 7th position and a methyl group at the 1st position on the pyrene ring, exhibits unique biochemical properties that affect various cellular processes. This article delves into its biological activity, including its mechanisms of action, metabolic pathways, and potential applications in research and medicine.

- Molecular Formula : C21H20

- Molecular Weight : 272.39 g/mol

- Structure : The bulky tert-butyl group influences both the chemical reactivity and the binding affinity of the compound towards various biological targets.

This compound interacts with several biomolecules, leading to diverse biochemical effects:

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, particularly involving cytochrome P450 enzymes. This interaction is crucial for its metabolic transformation and bioactivity .

- Binding Interactions : It binds to DNA, RNA, and proteins, causing conformational changes that can alter their functions. This binding is influenced by the compound's bulky substituents, which affect specificity and affinity towards target molecules.

- Cell Signaling Modulation : The compound modulates cell signaling pathways and gene expression by interacting with transcription factors, potentially leading to altered cellular metabolism and growth.

Metabolism

The metabolism of this compound primarily occurs through oxidation mediated by cytochrome P450 enzymes. Key metabolic pathways include:

- Oxidation : The tert-butyl group is oxidized to form alcohol products, which are further processed to facilitate excretion from the body .

- Conjugation Reactions : Hydroxylated metabolites undergo conjugation (e.g., glucuronidation) to enhance solubility and excretion.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity; potential beneficial effects on cellular processes.

- High Doses : Induction of oxidative stress, DNA damage, and apoptosis in various animal models.

Cellular Effects

In laboratory settings, this compound has been observed to influence:

- Gene Expression Profiles : Changes in the activity of key metabolic enzymes lead to alterations in energy production and biosynthetic pathways.

- Cell Growth and Differentiation : Long-term exposure can result in significant changes in cellular function due to its stability and degradation products.

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Methylpyrene | Lacks tert-butyl group; different reactivity | Lower binding affinity |

| 7-tert-Butylpyrene | Lacks methyl group; affects chemical behavior | Distinct metabolic pathways |

| Pyrene | Parent compound without substituents | Exhibits different properties |

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound induces oxidative stress in cultured cells at higher concentrations, leading to significant apoptosis rates .

- Animal Model Studies : In rat models, varying doses resulted in different metabolic profiles and toxicity levels, underscoring the importance of dosage in evaluating its biological effects .

Applications in Research and Industry

This compound has several applications:

- Biological Imaging : Its fluorescent properties make it a candidate for use as a fluorescent probe in biological imaging studies .

- Drug Development : Investigated for potential use in drug delivery systems due to its interaction with biological macromolecules.

- Material Science : Utilized in developing organic semiconductors and optoelectronic devices owing to its unique electronic properties .

Propriétés

IUPAC Name |

7-tert-butyl-1-methylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYRIGNUXGMIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165889 | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155386-57-5 | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.